molecular formula C12H8ClN3O2 B14234162 9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one CAS No. 477713-16-9

9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one

Katalognummer: B14234162
CAS-Nummer: 477713-16-9
Molekulargewicht: 261.66 g/mol
InChI-Schlüssel: CHQYYDGWQWGJRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyridazine ring fused to a quinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of 3-acyl-quinolin-2-one with hydrazine derivatives followed by cyclization can yield the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as indium(III) chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while substitution reactions can produce various quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit DNA gyrase, an enzyme crucial for bacterial replication, thereby exhibiting antibacterial activity . The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one is unique due to its fused pyridazine-quinoline structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

477713-16-9

Molekularformel

C12H8ClN3O2

Molekulargewicht

261.66 g/mol

IUPAC-Name

9-chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one

InChI

InChI=1S/C12H8ClN3O2/c1-6-11-9(5-14-15-6)8-4-7(13)2-3-10(8)16(18)12(11)17/h2-5,18H,1H3

InChI-Schlüssel

CHQYYDGWQWGJRS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CN=N1)C3=C(C=CC(=C3)Cl)N(C2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.